molecular formula C16H21N3O5 B2748830 Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate CAS No. 148902-09-4

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate

Cat. No.: B2748830
CAS No.: 148902-09-4
M. Wt: 335.36
InChI Key: SYSSVRZWYSFWKT-UHFFFAOYSA-N
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Description

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a hydrazone-containing ester derivative featuring a pentanedioate backbone linked to a 2-aminobenzoyl hydrazone moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, as evidenced by its role in the synthesis of a spirocyclic derivative in a European patent application . Its structure combines electron-rich aromatic and hydrazone functional groups, which may influence reactivity, stability, and biological interactions.

Properties

IUPAC Name

diethyl 3-[(2-aminobenzoyl)hydrazinylidene]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-3-23-14(20)9-11(10-15(21)24-4-2)18-19-16(22)12-7-5-6-8-13(12)17/h5-8H,3-4,9-10,17H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSVRZWYSFWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)C1=CC=CC=C1N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate typically involves the reaction of diethyl 3-oxopentanedioate with 2-aminobenzoylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate undergoes various types of chemical reactions, including:

Scientific Research Applications

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Hydrazono-Indolin-2-One Cores

Compounds such as (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-methylindolin-2-one (5b) and (Z)-3-{2-(3-Nitro-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones (6a–c) () share a hydrazono group but differ in their core structures. Key distinctions include:

  • Core Rings : The target compound has a pentanedioate ester core, whereas analogues in feature indolin-2-one and pyrazolo[1,5-c]pyrimidin-7-yl systems.
  • Substituents: The iodinated (5b, 5c) and nitro-substituted (6a–c) derivatives exhibit strong electron-withdrawing groups, contrasting with the electron-donating 2-aminobenzoyl group in the target compound.
  • Synthesis Yields : High yields (97–98%) are reported for these analogues, suggesting efficient hydrazone formation under optimized conditions .
Table 1: Comparison of Physical and Spectroscopic Properties
Compound Yield (%) Melting Point (°C) Key Functional Groups (IR Peaks) Reference
Target Compound N/A* N/A C=O (ester), C=N (hydrazone), NH (amide)
5b (Iodo derivative) 98 314–316 C=O (indole), C=N (pyrazole/pyrimidine)
6a–c (Nitro derivatives) N/A N/A C=O (indole), NO₂ (asymmetric stretch)

Hydrazono-Thiazole Derivatives as Antiviral Agents

The (Z)-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one scaffold () demonstrates dual inhibition of HIV-1 Reverse Transcriptase (RT). Unlike the target compound, these analogues incorporate a thiazole ring and indolin-2-one core. Key differences include:

  • Biological Activity : The thiazole derivatives target viral enzymes, whereas the target compound’s pharmacological role remains uncharacterized but is implied as a precursor in drug synthesis .
  • Substituent Effects : Aryl groups on the thiazole ring modulate activity against RT-associated functions, highlighting the importance of aromatic substitution patterns .

Azo- and Chromone-Based Hydrazones

  • 3-(Phenylazo)-2,4-pentanedione (): This compound replaces the aminobenzoyl group with a phenylazo moiety. Its thermodynamic properties (e.g., logP = 2.18, water solubility = 0.18 mg/L) suggest higher hydrophobicity compared to the target compound, which likely has improved solubility due to its ester and amide groups .
  • Chromone Derivatives (): Fluorinated hydrazono-chromones like (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) exhibit antitumor activity.

Biological Activity

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H18N4O4\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4

This compound features a hydrazone linkage, which is known for its reactivity and ability to form chelates with metal ions, enhancing its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Pseudomonas aeruginosa (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values were determined using the agar diffusion method, showing that the compound has a promising antibacterial profile compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay indicated a dose-dependent scavenging effect, suggesting potential applications in preventing oxidative damage in cells.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. The presence of the hydrazone moiety facilitates the formation of stable complexes with metal ions, enhancing its reactivity and biological efficacy.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial activity of this compound against clinical isolates. The results confirmed its effectiveness against resistant strains, indicating its potential as a lead compound for antibiotic development.
  • Antioxidant Potential Investigation : Another investigation focused on the antioxidant capacity of this compound using various assays, including the DPPH and ABTS methods. The findings suggested that it could be beneficial in formulations aimed at reducing oxidative stress-related diseases.
  • Metal Complex Formation : Research has shown that forming metal complexes with this compound enhances its biological activity. For instance, coordination with transition metals like copper and zinc resulted in improved antimicrobial and antioxidant properties compared to the free ligand.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate, and how are reaction conditions optimized?

The synthesis typically involves coupling hydrazine derivatives with substituted pentanedioate esters. For example, describes a multi-step procedure where diethyl 3-aminopentanedioate reacts with a 2-aminobenzoyl hydrazine intermediate under alkaline conditions (e.g., potassium trimethylsilanolate in tetrahydrofuran at 50°C). Yield optimization (72% in this case) depends on stoichiometric ratios, solvent choice (polar aprotic solvents like THF), and purification methods (HPLC with formic acid/water) . Key parameters include:

  • Temperature : Elevated temperatures (50–70°C) enhance reaction kinetics.
  • Catalysts : Trimethylsilanolate bases improve nucleophilic substitution efficiency.
  • Purification : Reverse-phase HPLC minimizes byproduct contamination.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Structural validation requires a combination of:

  • <sup>1</sup>H NMR : Peaks for the hydrazono (-NH-N=) proton (δ 10.8–11.2 ppm), ester carbonyls (δ 4.1–4.3 ppm for -OCH2), and aromatic protons (δ 6.5–8.0 ppm) from the 2-aminobenzoyl moiety .
  • IR : Bands at ~3250 cm<sup>−1</sup> (N-H stretch), ~1680 cm<sup>−1</sup> (C=O of esters), and ~1600 cm<sup>−1</sup> (C=N of hydrazone) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 336–655 for derivatives) and fragmentation patterns (e.g., loss of ethoxy groups or hydrazone cleavage) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

outlines a GC/FPD (Gas Chromatography/Flame Photometric Detection) method for detecting pentanedioate derivatives. Key steps include:

Derivatization : Convert the compound to dimethyl esters (e.g., dimethyl 3-alkylpentanedioate) via acid-catalyzed esterification.

Extraction : Partition into methylene chloride after silica gel chromatography.

Quantification : Use a 0.05 ppm LOQ (Limit of Quantitation) with sulfur-selective FPD detection .
Alternative methods include HPLC-UV/Vis (λ = 254 nm for hydrazone chromophores) or LC-MS for higher sensitivity.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the hydrazone moiety in catalytic applications?

The hydrazone group (-NH-N=) acts as a bidentate ligand, coordinating to metal centers (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>). Electronic effects from the 2-aminobenzoyl substituent enhance electron density at the hydrazone nitrogen, increasing Lewis basicity. Steric hindrance from the diethyl pentanedioate ester groups can reduce catalytic turnover in bulky substrates. Computational studies (DFT) are recommended to map charge distribution and optimize ligand design .

Q. What strategies resolve contradictions in biological activity data for hydrazone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Solubility variations : Ester groups improve lipid solubility but may reduce aqueous bioavailability.
  • Metabolic stability : Hydrolysis of the hydrazone bond in vivo can generate inactive metabolites.
  • Assay conditions : pH-dependent tautomerism (keto-enol shifts) alters binding affinity.
    Mitigation :
  • Perform parallel assays under standardized conditions (pH 7.4, 37°C).
  • Use prodrug strategies (e.g., masking esters with hydrophilic groups) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina) can simulate binding to enzymes like dihydrofolate reductase (DHFR) or kinases. Key parameters:

  • Binding pocket analysis : The hydrazone group forms hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR).
  • ADMET profiling : Predict pharmacokinetics using tools like SwissADME (e.g., logP ≈ 2.5 suggests moderate blood-brain barrier penetration) .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with IC50 values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

The stereogenic center in the pentanedioate backbone (S-configuration in ) requires chiral resolution techniques:

  • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Daicel CHIRALPAK®).
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) during esterification.
  • Crystallization-induced diastereomer resolution : Form salts with chiral counterions (e.g., 4-methylbenzenesulfonate in ) .

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